molecular formula C14H12N2O B7869460 4-Phenethoxypicolinonitrile

4-Phenethoxypicolinonitrile

Cat. No.: B7869460
M. Wt: 224.26 g/mol
InChI Key: OQKKKHKVEXMEKO-UHFFFAOYSA-N
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Description

4-Phenethoxypicolinonitrile is a pyridine derivative characterized by a nitrile group at the 2-position and a phenethoxy substituent (–OCH₂CH₂Ph) at the 4-position of the pyridine ring. For instance, describes the preparation of nitro-substituted picolinamides via nucleophilic aromatic substitution (SNAr) reactions between 4-chloro-N-methylpicolinamide and phenolic derivatives under reflux in chlorobenzene . By extension, this compound may be synthesized via a similar SNAr mechanism, substituting the chloro group with phenethoxy under high-temperature reflux conditions.

Applications of this compound are likely exploratory, given its structural similarity to intermediates used in pharmaceuticals and agrochemicals, such as kinase inhibitors or herbicide precursors .

Properties

IUPAC Name

4-(2-phenylethoxy)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-11-13-10-14(6-8-16-13)17-9-7-12-4-2-1-3-5-12/h1-6,8,10H,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKKKHKVEXMEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenethoxypicolinonitrile typically involves the reaction of 4-chloropicolinonitrile with phenethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Phenethoxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The phenethoxy group can be oxidized to form corresponding phenethoxy ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Phenethoxy ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Corresponding substituted picolinonitriles.

Scientific Research Applications

4-Phenethoxypicolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenethoxypicolinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The phenethoxy group in this compound increases logP compared to methoxy or chloro analogs, suggesting superior blood-brain barrier penetration for CNS-targeted applications .

Synthetic Accessibility: Chloro derivatives (e.g., 4-chloronicotinonitrile) are more reactive in SNAr reactions, whereas bulkier substituents like phenethoxy may require prolonged reaction times or higher temperatures, as seen in for nitro-phenoxy derivatives .

Biological Activity : Methoxy and chloro analogs are often intermediates in drug discovery, but the phenethoxy group’s steric bulk could modulate receptor-binding specificity, as observed in kinase inhibitor studies .

Comparative Reactivity and Stability

  • Hydrolytic Stability: The nitrile group in this compound is less prone to hydrolysis under acidic conditions compared to ester or amide analogs (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide from ), enhancing its stability in physiological environments .
  • Electrophilic Reactivity : The electron-withdrawing nitrile group activates the pyridine ring for electrophilic substitution, but the phenethoxy group’s electron-donating nature may counteract this effect, requiring tailored reaction conditions .

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